Unambiguous Structural Differentiation from Its Positional Isomer (Impurity A) via Single-Crystal X-Ray Diffraction
The target compound (isomer 5, CAS 183320-04-9) and its process isomer impurity A (isomer 4, CAS 183321-85-9) are positional isomers that arise from chlorination at either the 6-O or 7-O ethylene side chain of Erlotinib. Single-crystal X-ray diffraction provides unambiguous, orthogonal structural confirmation. The crystal structure for isomer 4 (7-chloroethoxy) was deposited as CCDC 1535571, and for isomer 5 (6-chloroethoxy, the target) as CCDC 1535572 [1]. ¹H NMR chemical shifts for the quinazoline core protons also differ: the H-2 proton resonates at δ 8.43 for isomer 4 versus δ 8.66 for isomer 5 [1]. This level of structural certainty is required for use as a pharmacopoeial reference standard and cannot be achieved with mixed or unresolved isomer batches.
| Evidence Dimension | Structural identity (position of chloroethoxy substituent) |
|---|---|
| Target Compound Data | 6-(2-chloroethoxy) substitution; CCDC 1535572; ¹H NMR (CDCl₃) δ 8.66 (H-2); m.p. 110-112 °C |
| Comparator Or Baseline | Impurity A (isomer 4): 7-(2-chloroethoxy) substitution; CCDC 1535571; ¹H NMR (CDCl₃) δ 8.43 (H-2); m.p. 164-166 °C |
| Quantified Difference | Positional isomerism confirmed by distinct unit cell parameters and melting point difference of 54-56 °C |
| Conditions | X-ray diffraction on Bruker-APEX diffractometer (MoKα = 0.71073 Å); NMR at 400 MHz (¹H) and 100 MHz (¹³C) in CDCl₃ |
Why This Matters
Regulatory submissions (ANDA/DMF) require unequivocal structural proof of impurity reference standards; misassignment of positional isomers can invalidate an HPLC method's specificity.
- [1] Morales-Vilchis, M. G.; Flores-Sánchez, P.; Escalante, J. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. J. Mex. Chem. Soc. 2019, 63 (1), 43-58. View Source
